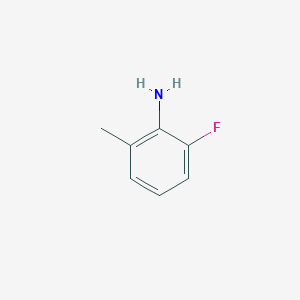

2-Fluoro-6-methylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVJYZNBMRJICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556742 | |

| Record name | 2-Fluoro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-89-0 | |

| Record name | 2-Fluoro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Molecular Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Anilines

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of substituted anilines, a class of compounds fundamental to the development of synthetic chemistry and modern pharmacology. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal moments of discovery, outlines key experimental protocols, presents comparative quantitative data, and visualizes the biological impact of these versatile molecules.

A Serendipitous Beginning: The Discovery of Aniline and its Colorful Progeny

The story of aniline, the parent compound of a vast family of derivatives, is a testament to the confluence of scientific inquiry and accidental discovery. Its initial isolation in 1826 by Otto Unverdorben, who named it "Crystallin" after obtaining it from the destructive distillation of indigo, marked the first encounter with this foundational molecule.[1] A few years later, in 1834, Friedlieb Runge isolated a substance from coal tar that produced a vibrant blue color upon treatment with chloride of lime, which he named "kyanol".[1][2] The puzzle of these various substances began to unravel in 1840 when Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oil he named "aniline," derived from the indigo-yielding plant Indigofera suffruticosa (anil).[1]

The crucial connection between these discoveries was made in 1842 by Nikolay Nikolaevich Zinin, who successfully reduced nitrobenzene to a base he called "benzidam".[1] A year later, August Wilhelm von Hofmann demonstrated that Crystallin, kyanol, aniline, and benzidam were, in fact, the same compound, which henceforth became widely known as aniline or phenylamine.[1]

A pivotal moment in the history of substituted anilines, and indeed in the history of industrial chemistry, occurred in 1856. William Henry Perkin, a student of Hofmann, was attempting to synthesize the antimalarial drug quinine. His experiment, which involved the oxidation of impure aniline, serendipitously yielded a black precipitate that, when extracted with alcohol, produced a brilliant purple solution.[3][4] This was the birth of "mauveine," the world's first commercially successful synthetic dye.[3] Perkin's discovery, born from a failed attempt at drug synthesis, ignited the synthetic dye industry and transformed the world of textiles.[3][4]

The commercial production of aniline was made possible on a large scale by Antoine Béchamp's development of a method to reduce nitrobenzene using iron and acid in 1854, a process that came to be known as the Béchamp reduction.[5] This breakthrough in aniline synthesis fueled the burgeoning dye industry, with companies like BASF (Badische Anilin- und Soda-Fabrik) rising to prominence.

Foundational Synthesis Protocols

The historical methods for synthesizing aniline and its simple derivatives laid the groundwork for more sophisticated transformations. Below are detailed protocols for these foundational reactions.

Béchamp Reduction of Nitrobenzene

The Béchamp reduction became the dominant industrial method for aniline production in the 19th and early 20th centuries due to its use of inexpensive and readily available reagents.

Objective: To synthesize aniline by the reduction of nitrobenzene using iron filings and hydrochloric acid.

Reagents and Equipment:

-

Nitrobenzene

-

Iron filings (fine)

-

Concentrated hydrochloric acid

-

Water

-

Sodium hydroxide (for neutralization)

-

Round-bottom flask with a reflux condenser

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of nitrobenzene and water is prepared.

-

Fine iron filings are added to the flask.

-

A small amount of concentrated hydrochloric acid is added to initiate the reaction. The reaction is exothermic and may require cooling to control the rate.

-

Once the initial vigorous reaction subsides, the mixture is heated under reflux for several hours until the reaction is complete, as indicated by the disappearance of the characteristic smell of nitrobenzene.

-

The reaction mixture is then made alkaline by the addition of a sodium hydroxide solution to precipitate iron hydroxides and to liberate the free aniline.

-

The aniline is separated from the iron sludge by steam distillation.

-

The distillate, a mixture of aniline and water, is collected. Aniline is then separated from the aqueous layer using a separatory funnel.

-

The crude aniline is further purified by fractional distillation.

Zinin Reduction of Nitrobenzene

Nikolay Zinin's original method for the reduction of nitroarenes utilized sulfides as the reducing agent. This method is particularly useful for the selective reduction of one nitro group in dinitro compounds.

Objective: To synthesize aniline by the reduction of nitrobenzene using sodium sulfide.

Reagents and Equipment:

-

Nitrobenzene

-

Sodium sulfide (or ammonium sulfide)

-

Water

-

Ethanol (as a co-solvent)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Steam distillation apparatus

Procedure:

-

A solution of sodium sulfide in water is prepared in a round-bottom flask fitted with a reflux condenser.

-

Nitrobenzene, often dissolved in ethanol to improve solubility, is added to the sulfide solution.

-

The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the change in color and the disappearance of the nitrobenzene layer.

-

Upon completion, the reaction mixture is cooled.

-

Aniline is isolated from the reaction mixture by steam distillation.

-

The collected distillate is saturated with sodium chloride to salt out the aniline.

-

The aniline layer is separated and dried over a suitable drying agent (e.g., anhydrous potassium carbonate).

-

Final purification is achieved by distillation.

Perkin's Synthesis of Mauveine

Perkin's original synthesis of mauveine was an oxidation reaction of impure aniline, which serendipitously contained ortho- and para-toluidine as impurities. The presence of these toluidines was crucial for the formation of the mauveine dye.

Objective: To replicate the historical synthesis of mauveine from a mixture of aniline and toluidines.

Reagents and Equipment:

-

Aniline

-

ortho-Toluidine

-

para-Toluidine

-

Potassium dichromate (oxidizing agent)

-

Sulfuric acid

-

Methanol or ethanol (for extraction)

-

Beakers and flasks

-

Heating apparatus

Procedure:

-

A mixture of aniline, ortho-toluidine, and para-toluidine is prepared. A molar ratio of 1:1:2 (aniline:ortho-toluidine:para-toluidine) is often cited for replicating the historical synthesis.

-

The amine mixture is dissolved in a dilute solution of sulfuric acid.

-

A solution of potassium dichromate is slowly added to the amine sulfate solution with stirring.

-

The reaction produces a black precipitate. The mixture is allowed to stand for some time to ensure complete precipitation.

-

The black solid is collected by filtration and washed with water.

-

The crude solid is then extracted with methanol or ethanol. The alcohol dissolves the mauveine, forming a purple solution, leaving behind insoluble byproducts.

-

The purple alcoholic extract contains the mauveine dye.

Quantitative Analysis of Historical and Modern Syntheses

The efficiency of aniline synthesis has evolved significantly from the early methods to modern catalytic processes. The following tables provide a comparative summary of reaction yields and the physical properties of key substituted anilines.

Table 1: Comparison of Yields for Aniline Synthesis from Nitrobenzene

| Reduction Method | Reducing Agent(s) | Typical Yield (%) | Notes |

| Béchamp Reduction | Fe, HCl | Good to High | Industrially significant in the 19th and early 20th centuries. Generates significant iron oxide waste.[6] |

| Zinin Reaction | Na₂S or (NH₄)₂S | Moderate to Good | Useful for selective reductions. Can be lower yielding than other methods. |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Pd, Pt, Ni) | >99% | The current dominant industrial method. High purity product and cleaner process.[6] |

Table 2: Physical Properties of Selected Substituted Anilines

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Aniline | C₆H₇N | 93.13 | -6 | 184 |

| o-Toluidine | C₇H₉N | 107.15 | -23 | 200 |

| m-Toluidine | C₇H₉N | 107.15 | -30 | 203 |

| p-Toluidine | C₇H₉N | 107.15 | 44-45 | 200 |

| o-Chloroaniline | C₆H₆ClN | 127.57 | -2 | 209 |

| m-Chloroaniline | C₆H₆ClN | 127.57 | -10 | 230 |

| p-Chloroaniline | C₆H₆ClN | 127.57 | 70-71 | 232 |

| Acetanilide | C₈H₉NO | 135.17 | 114-116 | 304 |

| Sulfanilamide | C₆H₈N₂O₂S | 172.21 | 164-166 | Decomposes |

Table 3: Spectroscopic Data for Key Anilines

| Compound | UV-Vis λmax (nm) | Key IR Absorptions (cm⁻¹) | ¹H NMR Signals (ppm, typical) |

| Aniline | 230, 280 | 3430, 3350 (N-H stretch), 1620 (N-H bend), 1600, 1500 (C=C stretch) | 3.6 (s, 2H, NH₂), 6.6-7.2 (m, 5H, Ar-H) |

| Acetanilide | 242 | 3300 (N-H stretch), 1660 (C=O stretch), 1600, 1500 (C=C stretch) | 2.1 (s, 3H, CH₃), 7.0-7.5 (m, 5H, Ar-H), 7.8 (br s, 1H, NH) |

| Sulfanilamide | 258 | 3470, 3380 (N-H stretch, NH₂), 3270 (N-H stretch, SO₂NH₂), 1330, 1150 (S=O stretch) | 5.8 (s, 2H, NH₂), 6.6-7.6 (m, 4H, Ar-H), 7.2 (s, 2H, SO₂NH₂) |

From Dyes to Drugs: The Pharmacological Significance of Substituted Anilines

The versatility of the aniline scaffold was not limited to the world of color. In the late 19th and early 20th centuries, chemists began to explore its potential in medicine, leading to the development of some of the first synthetic drugs.

The Dawn of Chemotherapy: Sulfonamides

A major breakthrough came with the discovery of sulfonamide antibiotics. These aniline derivatives were found to be effective against a range of bacterial infections. Their mechanism of action involves the inhibition of a crucial metabolic pathway in bacteria.

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and therefore, for bacterial growth and replication. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme that catalyzes a key step in this pathway.

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides.

Targeted Cancer Therapy: Aniline-Based Kinase Inhibitors

In more recent times, substituted anilines have become a cornerstone in the development of targeted cancer therapies. Many small-molecule kinase inhibitors, which target specific signaling pathways that are dysregulated in cancer cells, are based on an aniline or anilinoquinazoline scaffold.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Aniline-based EGFR inhibitors are designed to block the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.

Caption: EGFR Signaling Pathway and Inhibition by Aniline-based Drugs.

Experimental Workflow: Multi-step Synthesis of Sulfanilamide

The synthesis of sulfanilamide from aniline is a classic multi-step synthesis that illustrates several important principles of organic chemistry, including the use of a protecting group.

Caption: Experimental Workflow for the Synthesis of Sulfanilamide from Aniline.

Conclusion

From its serendipitous discovery to its central role in the synthetic dye and pharmaceutical industries, the journey of aniline and its substituted derivatives is a compelling narrative of scientific progress. The simple yet versatile aniline scaffold continues to be a source of inspiration for chemists and drug discovery professionals, leading to the development of novel materials and life-saving medicines. This guide has provided a technical overview of this remarkable history, offering valuable data and protocols for the scientific community.

References

- 1. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]

- 4. The dye that revolutionised chemistry: Perkin and the discovery of mauveine [researcheritage-eng.blogspot.com]

- 5. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for 2-Fluoro-6-methylaniline Derivatives

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of pharmaceutical and scientific research, the quest for novel molecular scaffolds that can serve as the basis for new therapeutic agents is paramount. Among the myriad of chemical structures, 2-Fluoro-6-methylaniline and its derivatives are emerging as a promising class of compounds with diverse biological activities. This technical guide provides an in-depth exploration of potential research avenues for these derivatives, targeting researchers, scientists, and drug development professionals. The guide outlines key areas of investigation, including anticancer, kinase inhibition, anti-inflammatory, and antibacterial applications, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, particularly in the context of melanoma. Research has shown that conjugating the this compound moiety with quinone structures can lead to potent cytotoxic effects against cancer cell lines.

Quantitative Data Summary: Anticancer Activity

| Compound ID | Derivative Structure | Cell Line | LC50 (µg/mL)[1] |

| 1 | 5-((2-fluoro-6-methylphenyl)amino)-2-hydroxy-3-undecyl-1,4-benzoquinone | A375 (Melanoma) | 15.5 |

| 2 | 2-((2-fluoro-6-methylphenyl)amino)-5-hydroxy-3-undecyl-1,4-benzoquinone | A375 (Melanoma) | 18.2 |

Experimental Protocol: MTT Assay for Cytotoxicity in Melanoma Cells

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on A375 melanoma cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Materials:

-

A375 melanoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Seed A375 cells into 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for a further 24 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal lethal concentration (LC50) from the dose-response curves.

Signaling Pathway: B-Raf/MEK/ERK Pathway

Molecular docking studies have suggested that these derivatives may exert their anticancer effects by targeting the B-Raf protein, a key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma.

Caption: Inhibition of the B-Raf signaling pathway.

Kinase Inhibition: Avenues in Targeted Therapy

The structural features of this compound make it an attractive scaffold for the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The PI3K/Akt/mTOR pathway is a particularly relevant target for cancer therapy.

Potential Research Workflow: Kinase Inhibitor Development

Caption: Workflow for kinase inhibitor development.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

-

Recombinant human kinase (e.g., PI3K, Akt)

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

This compound derivatives (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a multi-well plate, add the test compound, recombinant kinase, and kinase-specific substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Determine the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Inhibitors targeting this pathway are of significant interest in oncology.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-inflammatory Properties: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, making it an attractive target for anti-inflammatory drug discovery. This compound derivatives hold promise in this area.

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

This protocol describes a general method to screen for the anti-inflammatory activity of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound derivatives (in DMSO)

-

Griess reagent

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells into 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent as an indicator of NO production.

-

Assess cell viability using the MTT assay to rule out cytotoxicity.

-

Calculate the percentage of NO inhibition and determine the IC50 values.

Signaling Pathway: NF-κB Pathway

The NF-κB pathway plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway.

Antibacterial Activity: Combating Drug Resistance

The rise of antibiotic-resistant bacteria is a global health crisis. Fluoroquinolone antibiotics are a major class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. The this compound scaffold can be incorporated into novel fluoroquinolone derivatives to develop new antibacterial agents.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Molecular Target: Bacterial DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.

Caption: Inhibition of bacterial DNA gyrase.

Conclusion

The this compound scaffold presents a versatile platform for the design and synthesis of novel therapeutic agents. The research areas outlined in this guide—anticancer, kinase inhibition, anti-inflammatory, and antibacterial activities—represent promising avenues for further investigation. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to explore the full potential of this exciting class of compounds. Continued research in these areas is crucial for the development of next-generation therapies to address unmet medical needs.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-Fluoro-6-methylaniline

Introduction: The Strategic Advantage of 2-Fluoro-6-methylaniline in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount. This compound (CAS 443-89-0) has emerged as a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds. Its utility stems from the unique interplay of its constituent functional groups. The fluorine atom, a bioisostere of hydrogen, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating lipophilicity, metabolic stability, and binding affinity through specific electronic interactions. The nucleophilic amino group and the sterically influential ortho-methyl group provide distinct reactive handles that guide cyclization reactions, often with high regioselectivity.

This guide provides an in-depth exploration of synthetic strategies leveraging this compound to construct key heterocyclic cores, namely quinolines, indoles, and benzodiazepines. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying mechanistic rationale and strategic considerations that ensure successful and reproducible outcomes.

Part 1: Synthesis of 8-Fluoro-7-methylquinoline Derivatives via Transition Metal-Catalyzed Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. Classical quinoline syntheses like the Skraup or Friedländer reactions often face limitations with sterically hindered or electronically deactivated anilines. Modern transition metal-catalyzed methods provide a powerful alternative, enabling the construction of highly substituted quinolines under milder conditions.

Causality and Mechanistic Insight

The protocol described below employs a palladium-catalyzed [4+2] annulation between this compound and an alkyne. This strategy circumvents the challenges of direct electrophilic cyclization onto a sterically crowded aromatic ring. The mechanism involves an initial N-H activation and coordination of the aniline to the palladium center, followed by migratory insertion of the alkyne and subsequent intramolecular C-H activation of the ortho-methyl group, leading to the cyclized product. This approach is highly efficient and allows for significant diversity in the final quinoline product based on the choice of alkyne.

Experimental Workflow: Palladium-Catalyzed Quinoline Synthesis

Caption: Workflow for Pd-catalyzed synthesis of substituted quinolines.

Detailed Protocol: Synthesis of 8-Fluoro-7-methyl-2,3-diphenylquinoline

Materials:

-

This compound (1.0 mmol, 125.1 mg)

-

Diphenylacetylene (1.2 mmol, 213.9 mg)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

-

Copper(II) Acetate (Cu(OAc)₂, 2.0 mmol, 363.2 mg)

-

Anhydrous Toluene (10 mL)

Procedure:

-

To a flame-dried Schlenk tube, add this compound, diphenylacetylene, Pd(OAc)₂, and Cu(OAc)₂.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.

-

Stir the reaction for 24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

-

Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ | Facilitates C-H and N-H bond activation, essential for the annulation cascade. |

| Oxidant | Cu(OAc)₂ | Regenerates the active Pd(II) catalyst to complete the catalytic cycle. |

| Temperature | 110 °C | Provides the necessary thermal energy for C-H activation and cyclization steps. |

| Atmosphere | Inert (Ar/N₂) | Prevents oxidation of the catalyst and reagents at high temperatures. |

Part 2: Synthesis of 7-Fluoro-4-methylindole Derivatives

The indole nucleus is another cornerstone of pharmacologically active compounds. While numerous methods exist for indole synthesis, the Leimgruber-Batcho synthesis provides a robust and versatile route, particularly for indoles that are not readily accessible through other means like the Fischer synthesis.

Causality and Mechanistic Insight

This protocol adapts the Leimgruber-Batcho methodology, which begins with the formation of an enamine from a suitable precursor, followed by a reductive cyclization. The key intermediate required is an ortho-nitrotoluene derivative. Starting from this compound, this necessitates a sequence of steps: protection of the amine, regioselective nitration, and subsequent deprotection to yield 2-fluoro-6-methyl-4-nitroaniline. This intermediate can then be transformed into the required enamine for the final cyclization. The reduction of the nitro group and concomitant cyclization is typically achieved with reducing agents like iron in acetic acid or catalytic hydrogenation.

Experimental Workflow: Multi-step Indole Synthesis

Caption: Multi-step workflow for the synthesis of a substituted indole.

Detailed Protocol: Synthesis of 5-Amino-7-fluoro-4-methylindole

Step 1: N-Acetylation

-

Dissolve this compound (10.0 mmol) in glacial acetic acid (20 mL).

-

Slowly add acetic anhydride (12.0 mmol) to the solution at room temperature.

-

Stir the mixture for 2 hours. Pour the reaction mixture into ice-water (100 mL) with stirring.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(2-fluoro-6-methylphenyl)acetamide.

Step 2: Nitration

-

Add the acetamide from Step 1 portion-wise to a cooled (0 °C) mixture of concentrated sulfuric acid (15 mL) and fuming nitric acid (10 mL).

-

Maintain the temperature below 5 °C during the addition.

-

Stir the reaction at 0-5 °C for 3 hours.

-

Carefully pour the mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water until neutral, and dry.

Step 3: Hydrolysis

-

Reflux the nitro-acetamide from Step 2 in a mixture of ethanol (30 mL) and 6M hydrochloric acid (15 mL) for 6 hours.

-

Cool the solution and neutralize with aqueous sodium hydroxide.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent to yield 2-fluoro-6-methyl-4-nitroaniline.

Step 4: Reductive Cyclization

-

This step requires conversion to an enamine first, a standard Leimgruber-Batcho procedure. A more direct reductive cyclization of a dinitro precursor is often used. For simplicity, a direct reduction and cyclization is illustrated here, assuming a suitable precursor.

-

A more direct route involves the reduction of a 2-nitrobenzylcarbonyl compound. For our synthesized intermediate, a different strategy is needed. A common method is the reduction of the nitro group to an amine, diazotization, and introduction of a group that can participate in cyclization.

Note: The direct reductive cyclization of 2-fluoro-6-methyl-4-nitroaniline itself is not standard. A more practical approach would involve converting it to a 2,4-dinitrotoluene derivative first. However, the synthesized 2-fluoro-6-methyl-4-nitroaniline is a valuable intermediate for other heterocycles.

Part 3: Synthesis of Fluorinated 1,5-Benzodiazepine Derivatives

Benzodiazepines are a critical class of psychoactive drugs, and their synthesis is of great interest. 1,5-Benzodiazepines are typically formed from the condensation of an ortho-phenylenediamine with a β-dicarbonyl compound. This requires the transformation of this compound into the corresponding diamine.

Causality and Mechanistic Insight

The synthetic route leverages the same nitrated intermediate prepared for the indole synthesis. The key transformation is the reduction of the nitro group on the 2-fluoro-6-methyl-4-nitroaniline intermediate to yield 3-fluoro-5-methylbenzene-1,2-diamine. This ortho-phenylenediamine is now primed for condensation with a β-diketone, such as acetylacetone. The reaction proceeds under acidic catalysis, involving the formation of two imine bonds followed by tautomerization to form the stable, seven-membered diazepine ring.

Experimental Workflow: 1,5-Benzodiazepine Synthesis

Caption: Synthesis of a 1,5-benzodiazepine from a diamine intermediate.

Detailed Protocol: Synthesis of 8-Fluoro-2,4,6-trimethyl-3H-1,5-benzodiazepine

Materials:

-

2-Fluoro-6-methyl-4-nitroaniline (5.0 mmol, 850 mg)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O, 20.0 mmol, 4.51 g)

-

Concentrated Hydrochloric Acid (15 mL)

-

Ethanol (20 mL)

-

Acetylacetone (5.5 mmol, 550 mg)

-

Glacial Acetic Acid (2-3 drops)

Procedure:

-

Reduction: Suspend 2-fluoro-6-methyl-4-nitroaniline in concentrated HCl. Add a solution of SnCl₂·2H₂O in ethanol.

-

Heat the mixture to reflux for 3 hours. The solution should become clear.

-

Cool the reaction to room temperature and carefully basify with a concentrated NaOH solution until a pH > 10 is achieved.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-fluoro-5-methylbenzene-1,2-diamine. Use this intermediate immediately in the next step.

-

Condensation: Dissolve the crude diamine (5.0 mmol) in ethanol (25 mL).

-

Add acetylacetone (5.5 mmol) followed by 2-3 drops of glacial acetic acid.

-

Stir the mixture at room temperature for 4-6 hours. A precipitate should form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

| Parameter | Reagent/Condition | Rationale |

| Reduction | SnCl₂ / HCl | A classic and effective method for reducing aromatic nitro groups to amines. |

| Condensation Catalyst | Acetic Acid | Protic acid catalyst protonates the carbonyl oxygen, activating it for nucleophilic attack by the diamine. |

| Dicarbonyl Source | Acetylacetone | Provides the three-carbon backbone required to form the seven-membered diazepine ring. |

References

- Ningbo Inno Pharmchem Co., Ltd. "The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis." Google Cloud.

- Arborpharmchem. "Cas No.443-89-0 this compound." Arborpharmchem.

- Smolecule. "Buy 2-Fluoro-6-iodo-4-methylaniline | 217314-44-8." Smolecule.

- ChemicalBook. "this compound CAS#: 443-89-0." ChemicalBook.

- Nan, J., et al. (2019). "Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources." Organic Letters, 21, 1984-1988.

- Meanwell, N. A. (2018). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.

- Ni, Y., et al. (2020). "Fluorine in drug discovery: Role, design and case studies." Journal of Fluorine Chemistry.

- Lipunova, G. N., et al. (2015). "Fluorine in Heterocyclic Chemistry Volume 2." ResearchGate.

- Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359.

- D'Souza, D. M., & Müller, T. J. J. (2007). "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews, 36(7), 1095-1108.

- Cacchi, S., & Fabrizi, G. (2005). "Synthesis and functionalization of indoles through palladium-catalyzed reactions." Chemical Reviews, 105(7), 2873-2920.

- Vitaku, E., et al. (2014). "Quinoline Functions in Anti-Cancer Drugs." Current Medicinal Chemistry, 21(18), 2157-2172.

- O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319.

- European Patent Office. "EP1829872B1 - Processes for production of indole compounds." Google Patents.

- Vibhute, A. Y., et al. (2011). "Synthesis of series of 2-methyl-4-(substituted phenyl)-1,5- benzodiazepines and evaluation of antibacterial activity." Journal of Chemical and Pharmaceutical Research, 3(5), 438-442.

- Szymański, P., et al. (2024). "The methods of synthesis of 2-aminobenzophenones." Prospects in Pharmaceutical Sciences.

Application Notes and Protocols: 2-Fluoro-6-methylaniline in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-Fluoro-6-methylaniline as a versatile reagent in analytical chemistry. The following methods leverage its reactive amine group for derivatization, enabling the sensitive quantification of analytes and the development of novel analytical probes.

Application Note 1: Quantitative Determination of Formaldehyde in Pharmaceutical Preparations by HPLC-UV following Derivatization

Introduction

Formaldehyde is a common process-related impurity in pharmaceutical manufacturing that requires strict control due to its toxicity. This method describes the quantification of formaldehyde in a drug substance matrix by pre-column derivatization with this compound to form a stable, UV-active Schiff base, followed by analysis using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The derivatization reaction enhances the detectability of the otherwise UV-transparent formaldehyde.

Experimental Protocol

1. Materials and Reagents:

-

This compound (≥98% purity)

-

Formaldehyde standard solution (certified reference material)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

-

Drug substance to be analyzed

-

Syringe filters (0.45 µm)

2. Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

3. Preparation of Solutions:

-

Derivatization Reagent (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 10 mL of methanol.

-

Mobile Phase: Prepare a mobile phase of acetonitrile and water (60:40 v/v) with 0.1% formic acid. Filter and degas before use.

-

Standard Solutions: Prepare a stock solution of formaldehyde in water. From this stock, prepare a series of calibration standards by appropriate dilution.

-

Sample Preparation: Accurately weigh a known amount of the drug substance and dissolve it in a suitable solvent.

4. Derivatization Procedure:

-

To 1.0 mL of each standard and sample solution in separate vials, add 1.0 mL of the this compound derivatizing reagent.

-

Add 50 µL of glacial acetic acid to catalyze the reaction.

-

Vortex the vials and heat at 60°C for 30 minutes in a water bath.

-

Cool the solutions to room temperature.

-

Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

5. HPLC Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection: 254 nm

Data Presentation

| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |

| Formaldehyde-2-Fluoro-6-methylaniline Schiff Base | 8.5 | 0.1 | 0.3 | 0.9995 |

Workflow Diagram

Caption: Workflow for formaldehyde quantification using derivatization.

Application Note 2: Fluorescent Detection of Zinc Ions using a Schiff Base Probe

Introduction

The detection of heavy metal ions is crucial in environmental monitoring and biological systems. This application note describes the synthesis of a fluorescent probe for the detection of zinc ions (Zn²⁺) through the formation of a Schiff base between this compound and salicylaldehyde. The resulting Schiff base exhibits a significant fluorescence enhancement upon coordination with Zn²⁺, allowing for its sensitive and selective detection.

Experimental Protocol

1. Synthesis of the Schiff Base Probe (2-((2-fluoro-6-methylphenyl)imino)methyl)phenol):

-

Dissolve 1.25 g (10 mmol) of this compound in 20 mL of ethanol in a round-bottom flask.

-

Add 1.22 g (10 mmol) of salicylaldehyde to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4 hours.

-

Cool the solution to room temperature. The product will precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Characterize the product by ¹H NMR and mass spectrometry.

2. Protocol for Zinc Ion Detection:

-

Prepare a stock solution of the Schiff base probe (1 mM) in a 1:1 mixture of ethanol and water.

-

Prepare a series of standard solutions of ZnCl₂ in deionized water.

-

In a cuvette, add 2 mL of the Schiff base probe solution.

-

Add varying concentrations of the Zn²⁺ standard solutions.

-

Record the fluorescence emission spectra (e.g., excitation at 365 nm, emission scan from 400-600 nm).

-

Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration.

Data Presentation

| Parameter | Value |

| Excitation Wavelength (λex) | 365 nm |

| Emission Wavelength (λem) | 450 nm |

| Linear Range for Zn²⁺ | 1 - 20 µM |

| Detection Limit for Zn²⁺ | 0.5 µM |

| Selectivity | High selectivity for Zn²⁺ over other common metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺) |

Signaling Pathway Diagram

Caption: Formation of the fluorescent Probe-Zn²⁺ complex.

Application Note 3: Chromogenic Detection of Nitrite Ions

Introduction

Nitrite is a common ion found in environmental and food samples, and its concentration is an important indicator of water quality and food safety. This protocol outlines a simple and rapid colorimetric method for the determination of nitrite ions based on a diazotization-coupling reaction using this compound as the chromogenic reagent.

Experimental Protocol

1. Reagents:

-

This compound solution (0.1% w/v in 2M HCl)

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% w/v in water)

-

Nitrite standard solutions

-

Hydrochloric acid (2M)

2. Procedure:

-

To 5 mL of the sample or standard solution in a test tube, add 1 mL of the this compound solution.

-

Mix well and allow the diazotization reaction to proceed for 5 minutes at room temperature.

-

Add 1 mL of the NED solution and mix.

-

Allow the color to develop for 20 minutes.

-

Measure the absorbance of the resulting azo dye at 540 nm using a spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus nitrite concentration.

Data Presentation

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 540 nm |

| Linear Range | 0.05 - 1.0 mg/L Nitrite |

| Molar Absorptivity | 4.5 x 10⁴ L mol⁻¹ cm⁻¹ |

| Color of Azo Dye | Purple |

Reaction Pathway Diagram

Caption: Diazotization-coupling reaction for nitrite detection.

Application Note: A Detailed Protocol for the Diazotization of 2-Fluoro-6-methylaniline

Introduction

The diazotization of aromatic amines is a fundamental and versatile transformation in synthetic organic chemistry, enabling the conversion of an amino group into a highly reactive diazonium group (-N₂⁺). This functional group serves as an excellent leaving group and is a key intermediate in the synthesis of a wide array of aromatic compounds, including halides, phenols, and azo dyes. This application note provides a detailed experimental procedure for the diazotization of 2-fluoro-6-methylaniline, a substituted aniline of interest in pharmaceutical and materials science research. The resulting diazonium salt can be utilized in various subsequent reactions, such as Sandmeyer, Schiemann, or azo coupling reactions.

The general principle of diazotization involves the reaction of a primary aromatic amine with a source of nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid.[1] The reaction is performed at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, as these intermediates can be explosive if isolated in a dry state.[2]

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the diazotization of this compound.

Figure 1: Experimental workflow for the diazotization of this compound.

Detailed Experimental Protocol

This protocol describes the formation of an aqueous solution of 2-fluoro-6-methylbenzenediazonium chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | Reagent Grade, ≥98% | e.g., Sigma-Aldrich |

| Hydrochloric Acid (HCl) | Concentrated, 37% | e.g., Fisher Scientific |

| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | e.g., Sigma-Aldrich |

| Urea or Sulfamic Acid | Reagent Grade | e.g., Alfa Aesar |

| Potassium Iodide-Starch Paper | - | e.g., Whatman |

| Deionized Water | - | - |

| Ice | - | - |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Ice bath

-

Beakers and graduated cylinders

-

Magnetic stir plate and stir bar

Procedure

-

Preparation of the Aniline Salt Solution:

-

In a three-necked round-bottom flask, combine this compound (e.g., 10.0 g, 79.9 mmol) and deionized water (e.g., 40 mL).

-

While stirring, slowly add concentrated hydrochloric acid (e.g., 20 mL, ~240 mmol) to the mixture. The aniline will dissolve to form the hydrochloride salt. An exothermic reaction may occur; ensure the addition is controlled.

-

Cool the resulting solution to 0-5 °C using an ice bath.[2]

-

-

Preparation of the Sodium Nitrite Solution:

-

In a separate beaker, dissolve sodium nitrite (e.g., 5.8 g, 84.0 mmol, 1.05 equivalents) in deionized water (e.g., 20 mL).

-

Cool this solution in an ice bath.

-

-

Diazotization Reaction:

-

Slowly add the chilled sodium nitrite solution dropwise to the cold aniline salt solution using a dropping funnel over a period of 30-45 minutes.[2]

-

Maintain the internal temperature of the reaction mixture below 5 °C throughout the addition to prevent decomposition of the diazonium salt.[3]

-

After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 15-30 minutes.[2]

-

-

Monitoring and Quenching:

-

Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of potassium iodide-starch paper. A positive test, indicated by the immediate formation of a blue-black color, confirms that the diazotization is complete.[3]

-

If the test is positive, destroy the excess nitrous acid by adding a small amount of urea or sulfamic acid portion-wise until the test is negative.[3]

-

-

Resulting Product:

-

The resulting pale yellow solution contains the 2-fluoro-6-methylbenzenediazonium salt. This solution should be used immediately in subsequent reactions and should not be stored or allowed to dry out.

-

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the diazotization of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| This compound | 1.0 eq | Starting material. |

| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 eq | Slight excess ensures complete reaction.[2] |

| Hydrochloric Acid (HCl) | 2.5 - 3.0 eq | Provides the acidic medium and forms the hydrochloride salt. |

| Reaction Conditions | ||

| Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt.[3] |

| Reaction Time | 45 - 75 minutes | Includes addition and subsequent stirring time. |

| Expected Outcome | ||

| Yield | Typically quantitative in solution | The diazonium salt is generally not isolated but used directly in the next synthetic step.[4] |

| Purity | Dependent on subsequent reaction | The purity of the final product will depend on the work-up of the follow-on reaction. |

Safety Precautions

-

Diazonium salts, particularly in the solid state, are unstable and can be explosive. They should always be kept in solution and at low temperatures.[2]

-

The reaction should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Nitrous acid and its fumes are toxic; avoid inhalation.

This protocol provides a reliable and reproducible method for the diazotization of this compound, yielding a diazonium salt solution ready for use in further synthetic transformations. Careful control of the reaction temperature is paramount to ensure both safety and a high yield of the desired intermediate.

References

Application Notes and Protocols: Visible Light-Catalyzed Reactions of Fluorinated Anilines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the visible light-catalyzed reactions of fluorinated anilines. The incorporation of fluorine-containing moieties into aniline scaffolds is a pivotal strategy in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by fluorine.[1][2] Visible light photoredox catalysis has emerged as a powerful and sustainable tool for these transformations, offering mild reaction conditions and high functional group tolerance.[2][3][4][5]

This document outlines key reaction types, including C-H fluoroalkylation and trifluoromethylation/cyclization, providing detailed experimental protocols and summarizing reaction outcomes for a variety of substrates.

Visible Light-Catalyzed C-H Perfluoroalkylation of Anilines

The direct C-H perfluoroalkylation of anilines under visible light irradiation offers an efficient method for the synthesis of valuable fluorinated compounds. This approach avoids the need for pre-functionalized starting materials, aligning with the principles of atom economy and green chemistry. A variety of photocatalysts, including iridium and ruthenium complexes, as well as organic dyes like Rose Bengal, have been successfully employed.[3][6]

Experimental Protocol 1: Ir(ppy)₃-Catalyzed Perfluoroalkylation

This protocol is adapted from a method for the efficient perfluoroalkylation of a range of aniline derivatives using fac-Ir(ppy)₃ as the photocatalyst.[4]

Reaction Scheme:

Materials:

-

Aniline derivative

-

Perfluoroalkyl iodide (e.g., perfluorohexyl iodide)

-

fac-Iridium(III) tris[2-phenylpyridinato-C²,N] (fac-Ir(ppy)₃)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM), anhydrous

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Blue LED lamp (12 W)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add the aniline derivative (0.5 mmol, 1.0 equiv.), fac-Ir(ppy)₃ (0.1 mol %), and K₂CO₃ (1.5 equiv.).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous DCM (2.0 mL) and the perfluoroalkyl iodide (1.2 equiv.) via syringe.

-

Place the reaction mixture approximately 5 cm from a 12 W blue LED lamp and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 24 hours), quench the reaction with water and extract with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired perfluoroalkylated aniline.

Quantitative Data Summary:

| Entry | Aniline Derivative | Rₙ | Product | Yield (%) |

| 1 | Aniline | C₆F₁₃ | 4-(Perfluorohexyl)aniline | 85 |

| 2 | 4-Methylaniline | C₆F₁₃ | 2-(Perfluorohexyl)-4-methylaniline | 92 |

| 3 | 4-Methoxyaniline | C₆F₁₃ | 2-(Perfluorohexyl)-4-methoxyaniline | 95 |

| 4 | 4-Chloroaniline | C₆F₁₃ | 2-(Perfluorohexyl)-4-chloroaniline | 78 |

| 5 | N,N-Dimethylaniline | C₆F₁₃ | 4-(Perfluorohexyl)-N,N-dimethylaniline | 88 |

Data adapted from Zhang et al. and related studies on Ir-catalyzed perfluoroalkylation.[3]

Experimental Protocol 2: Rose Bengal-Catalyzed Perfluoroalkylation

This protocol utilizes the organic dye Rose Bengal as a cost-effective photocatalyst for the perfluoroalkylation of anilines.[3]

Reaction Scheme:

Materials:

-

Aniline derivative

-

Perfluoroalkyl iodide (e.g., perfluorohexyl iodide)

-

Rose Bengal

-

Cesium carbonate (Cs₂CO₃)

-

Acetonitrile (MeCN), anhydrous

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Compact Fluorescent Lamp (CFL)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a reaction vessel, combine the aniline derivative (0.5 mmol, 1.0 equiv.), Rose Bengal (2 mol %), and Cs₂CO₃ (2.0 equiv.).

-

Add anhydrous MeCN (2.0 mL) and the perfluoroalkyl iodide (1.5 equiv.).

-

Irradiate the mixture with a compact fluorescent lamp with vigorous stirring at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the perfluoroalkylated product.

Quantitative Data Summary:

| Entry | Aniline Derivative | Rₙ | Product | Yield (%) |

| 1 | Aniline | C₆F₁₃ | 4-(Perfluorohexyl)aniline | 82 |

| 2 | N-Methylaniline | C₆F₁₃ | 4-(Perfluorohexyl)-N-methylaniline | 85 |

| 3 | N,N-Dimethylaniline | C₆F₁₃ | 4-(Perfluorohexyl)-N,N-dimethylaniline | 90 |

| 4 | 4-Methylaniline | C₄F₉ | 2-(Perfluorobutyl)-4-methylaniline | 88 |

| 5 | 4-Methoxyaniline | C₆F₁₃ | 2-(Perfluorohexyl)-4-methoxyaniline | 93 |

Data synthesized from studies on Rose Bengal-photocatalyzed perfluoroalkylation.[3]

Visible Light-Induced Trifluoromethylation and Cyclization of N-Arylacrylamides

A powerful application of visible light photoredox catalysis is the tandem trifluoromethylation and cyclization of N-arylacrylamides to generate trifluoromethyl-containing oxindoles, which are important structural motifs in medicinal chemistry.[7]

Experimental Protocol 3: Trifluoromethylation/Cyclization of N-Arylacrylamides

This protocol describes a visible-light-induced radical cascade reaction using trifluoromethyl phenyl sulfone as the CF₃ source.[7]

Reaction Scheme:

Materials:

-

N-Arylacrylamide derivative

-

Trifluoromethyl phenyl sulfone

-

Photocatalyst (e.g., fac-Ir(ppy)₃ or an organic dye)

-

Base (e.g., NaHCO₃)

-

Solvent (e.g., Acetonitrile)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Visible light source (e.g., blue LEDs)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a reaction tube, add the N-arylacrylamide (0.2 mmol, 1.0 equiv.), trifluoromethyl phenyl sulfone (1.5 equiv.), photocatalyst (1-5 mol %), and base (2.0 equiv.).

-

Add the solvent (2.0 mL) and degas the mixture.

-

Irradiate the reaction with a visible light source at room temperature with stirring.

-

Monitor the reaction until the starting material is consumed (TLC or LC-MS analysis).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the trifluoromethylated oxindole.

Quantitative Data Summary:

| Entry | N-Aryl Group | Product | Yield (%) |

| 1 | Phenyl | 3-(Trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | 75 |

| 2 | 4-Methoxyphenyl | 6-Methoxy-3-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | 82 |

| 3 | 4-Chlorophenyl | 6-Chloro-3-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | 68 |

| 4 | 3-Methylphenyl | 7-Methyl-3-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one | 72 |

| 5 | Naphthyl | 3-(Trifluoromethyl)-1H-benzo[g]quinolin-2(1H)-one | 65 |

Yields are representative based on similar visible-light-induced trifluoromethylation/cyclization reactions.[7][8][9]

Visualizations

Caption: General experimental workflow for visible light-catalyzed reactions.

Caption: Proposed photocatalytic cycle for C-H fluoroalkylation of anilines.

Caption: Key aspects of visible light-catalyzed reactions of fluorinated anilines.

References

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds | Semantic Scholar [semanticscholar.org]

- 6. Visible Light-catalyzed Fluoroalkylation Reactions of Free Aniline Derivatives [ri.conicet.gov.ar]

- 7. Visible-light-induced radical trifluoromethylation/cyclization of N-arylacrylamides with trifluoromethyl phenyl sulfone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Purification of 2-Fluoro-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Fluoro-6-methylaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The following methods are discussed: distillation, column chromatography, and recrystallization.

Introduction

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. The purity of this compound is critical for the successful synthesis of downstream products, particularly in drug development where impurities can lead to unwanted side effects or reduced efficacy. This document outlines common laboratory techniques to purify this compound, complete with detailed protocols and comparative data.

Data Presentation

The selection of a purification method often depends on the nature of the impurities, the required purity level, and the scale of the purification. The following table summarizes the quantitative data associated with different purification methods for this compound and similar compounds.

| Purification Method | Compound | Purity Achieved | Yield | Key Parameters | Source |

| Kugelrohr Distillation | This compound | High (Implied) | 80% | 91-93°C at 0.1 mmHg | [1] |

| Vacuum Distillation | This compound | >98% (Typical) | High | 89°C at 13 mmHg | [2][3] |

| Column Chromatography | 2-Chloro-6-methylaniline | High (Pure Product) | 82.5% | Dichloromethane extract purified on a column | [4] |

| Commercial Specification | This compound | 97% | N/A | N/A | [2] |

| Commercial Specification | This compound | ≥98% | N/A | Assay by titration | [3] |

Experimental Protocols

Distillation

Distillation is a highly effective method for purifying liquid compounds like this compound, especially for removing non-volatile or high-boiling impurities.[5] Both Kugelrohr and standard vacuum distillation can be employed.

This method is suitable for small quantities and minimizes product loss.

Apparatus:

-

Kugelrohr distillation apparatus

-

Round-bottom flask

-

Receiving flask

-

Vacuum pump

-

Heating mantle or oil bath

-

Thermometer

Procedure:

-

Place the crude this compound into the round-bottom flask.

-

Assemble the Kugelrohr apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and gradually reduce the pressure to approximately 0.1 mmHg.

-

Begin heating the sample.

-

Collect the fraction that distills at 91-93°C.[1]

-

Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

-

The purified product is collected from the receiving flask.

This is a standard method for purification on a larger scale.

Apparatus:

-

Distillation flask (round-bottom flask)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum adapter

-

Vacuum pump with a cold trap

-

Heating mantle and magnetic stirrer

-

Boiling chips or magnetic stir bar

Procedure:

-

Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

-

Set up the vacuum distillation apparatus, ensuring all connections are secure.

-

Turn on the condenser cooling water.

-

Gradually apply vacuum to the system, aiming for a pressure of around 13 mmHg.

-

Begin heating the distillation flask gently with the heating mantle while stirring.

-

Monitor the temperature at the distillation head and collect the fraction that distills at approximately 89°C.[3]

-

After the desired fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

-

Transfer the purified liquid from the receiving flask to a clean, dry storage container.

Column Chromatography

Column chromatography is a versatile technique for separating this compound from impurities with different polarities.[5] For aniline derivatives, a common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]

Apparatus and Materials:

-

Glass chromatography column

-

Silica gel (230-400 mesh)

-

Eluent: Hexane and Ethyl Acetate

-

Crude this compound

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle into a packed bed. Add a layer of sand on top of the silica gel.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or a high hexane to ethyl acetate ratio like 95:5). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to facilitate the movement of the compound down the column.

-

Fraction Collection: Collect the eluate in fractions.

-

Monitoring: Monitor the separation by TLC to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. Since this compound can be a low-melting solid (melting point: 28-30°C), this technique may be applicable, particularly if it forms a stable salt.[3] The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Solvent Selection (General Guidance for Anilines):

-

A mixed solvent system, such as ethanol/water, is often effective for substituted anilines.

-

Other potential solvents to screen include hexane, toluene, and mixtures with a more polar co-solvent like ethyl acetate.

General Recrystallization Protocol:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals, for example, in a vacuum oven at a temperature below the compound's melting point.

Visualizations

Distillation Workflow

Caption: A generalized workflow for the purification of this compound by distillation.

Column Chromatography Workflow

Caption: A standard workflow for the purification of this compound using column chromatography.

Recrystallization Logical Flow

Caption: A decision-based logical flow for the purification of this compound via recrystallization.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-6-methylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scalable synthesis of 2-Fluoro-6-methylaniline and its derivatives, crucial intermediates in the development of targeted therapeutics. The protocols detailed below are designed for robust and efficient production, suitable for laboratory, pilot, and industrial-scale manufacturing.

Introduction

This compound and its derivatives are key building blocks in medicinal chemistry, particularly in the synthesis of kinase inhibitors for the treatment of cancers and autoimmune diseases. The strategic placement of the fluoro and methyl groups on the aniline scaffold imparts unique electronic and steric properties, enabling high-affinity interactions with biological targets. This document outlines the prevalent synthetic routes, focusing on the catalytic hydrogenation of 2-fluoro-6-nitrotoluene, and provides detailed protocols for its scale-up.

Synthetic Pathways and Methodologies

The most common and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 2-fluoro-6-nitrotoluene. This method is favored for its high yield, selectivity, and the use of relatively environmentally benign reagents.

Catalytic Hydrogenation of 2-Fluoro-6-nitrotoluene

This process involves the reduction of the nitro group of 2-fluoro-6-nitrotoluene to an amine using a catalyst, typically Palladium on carbon (Pd/C), in the presence of hydrogen gas.

Key Reaction Parameters for Scale-Up:

-

Catalyst Selection: 5% or 10% Palladium on carbon (Pd/C) is the most commonly used catalyst. For industrial-scale production, catalyst loading is a critical parameter to optimize, typically ranging from 0.1 to 1.0 mol% relative to the substrate.

-

Solvent: Methanol or ethanol are common solvents for this reaction due to their ability to dissolve the starting material and their compatibility with the catalytic process.

-

Temperature and Pressure: The reaction is typically carried out at a temperature of 40-80°C and a hydrogen pressure of 5-10 bar. Careful control of these parameters is crucial for reaction efficiency and safety on a larger scale.

-

Reaction Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to ensure complete conversion of the starting material.

-

Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The crude product is then purified by vacuum distillation to remove the solvent and any high-boiling impurities.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of this compound

This protocol describes the synthesis of this compound on a pilot scale (10 kg) via catalytic hydrogenation.

Materials:

-

2-Fluoro-6-nitrotoluene (10.0 kg, 64.4 mol)

-

5% Palladium on carbon (50% wet, 500 g)

-

Methanol (100 L)

-

Hydrogen gas

-

Nitrogen gas

-

Celite (for filtration)

Equipment:

-

150 L Hydrogenation reactor

-

Filtration unit

-

Vacuum distillation apparatus

Procedure:

-

Reactor Charging: Charge the hydrogenation reactor with 2-fluoro-6-nitrotoluene and methanol.

-

Inerting: Purge the reactor with nitrogen gas to remove any residual air.

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst to the reactor under a nitrogen atmosphere.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 7 bar and heat the reaction mixture to 60°C with stirring.

-

Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-6 hours).

-

Catalyst Filtration: Cool the reactor to room temperature and vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

-

Purification: Purify the crude product by vacuum distillation (boiling point approx. 78-80°C at 10 mmHg) to yield this compound.

Data Presentation

| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (500 kg) |

| Starting Material | 2-Fluoro-6-nitrotoluene | 2-Fluoro-6-nitrotoluene | 2-Fluoro-6-nitrotoluene |

| Catalyst | 5% Pd/C (0.5 mol%) | 5% Pd/C (0.5 mol%) | 5% Pd/C (0.2-0.5 mol%) |

| Solvent | Methanol (1 L) | Methanol (100 L) | Methanol (5000 L) |

| Temperature | 50°C | 60°C | 60-70°C |

| Pressure | 5 bar H₂ | 7 bar H₂ | 7-10 bar H₂ |

| Reaction Time | 3-5 hours | 4-6 hours | 5-8 hours |

| Typical Yield | 95-98% | 94-97% | 92-96% |

| Purity (Post-distillation) | >99.5% | >99.5% | >99.0% |

Applications in Drug Development: Targeting Kinase Signaling Pathways

Derivatives of this compound have shown significant promise as inhibitors of key signaling kinases, such as Janus kinases (JAKs) and Spleen tyrosine kinase (Syk). These kinases are crucial components of signaling pathways that regulate immune responses and cell proliferation. Dysregulation of these pathways is implicated in various autoimmune diseases and cancers.

Janus Kinase (JAK) - STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical pathway for a wide range of cytokines and growth factors. Inhibition of this pathway is a therapeutic strategy for various inflammatory and autoimmune diseases.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.

Spleen Tyrosine Kinase (Syk) Signaling Pathway

Syk is a key mediator of signaling from various immune receptors, including the B-cell receptor (BCR). Its inhibition is a promising approach for treating autoimmune diseases and certain B-cell malignancies.

Application Notes: 2-Fluoro-6-methylaniline in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 2-fluoro-6-methylaniline as a key building block in the synthesis of bioactive molecules, particularly kinase inhibitors. The strategic placement of the fluorine atom and the methyl group on the aniline ring offers unique steric and electronic properties that are leveraged in the design of potent and selective therapeutic agents.

Synthesis of Bioactive 4-Anilinoquinazoline Derivatives

A primary application of this compound is in the synthesis of 4-anilinoquinazoline scaffolds, which are central to the development of numerous kinase inhibitors. These compounds often function by competing with ATP for the binding site on the kinase, thereby inhibiting its activity and disrupting downstream signaling pathways crucial for cell proliferation and survival.

A notable example is the synthesis of Tropomyosin receptor kinase (Trk) inhibitors. Trk kinases are involved in the development and function of the nervous system, and their aberrant activation is implicated in various cancers. The synthesis of potent Trk inhibitors can be achieved through a nucleophilic aromatic substitution (SNAr) reaction between this compound and a substituted 4-chloroquinazoline.

Experimental Protocol: Synthesis of a N-(2-fluoro-6-methylphenyl)-7-methoxyquinazolin-4-amine (A Trk Inhibitor Analog)

This protocol details the synthesis of a potential Trk inhibitor, demonstrating a key reaction of this compound.

Reaction Scheme:

Materials:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |

| This compound | 125.15 | 75 mg | 1.2 |

| 4-Chloro-7-methoxyquinazoline | 194.61 | 97 mg | 1.0 |

| Isopropanol (IPA) | - | 5 mL | - |

| 10 mL Microwave Reactor Vial | - | 1 | - |

| Magnetic Stirrer | - | 1 | - |

Procedure:

-

To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add 4-chloro-7-methoxyquinazoline (97 mg, 0.5 mmol, 1.0 eq).

-

Add this compound (75 mg, 0.6 mmol, 1.2 eq).

-

Add isopropanol (5 mL).

-

Seal the vial and place it in the microwave reactor.

-